molecular formula C10H12ClNO2 B1667701 Baclofen CAS No. 1134-47-0

Baclofen

Cat. No.: B1667701
CAS No.: 1134-47-0
M. Wt: 213.66 g/mol
InChI Key: KPYSYYIEGFHWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-3-(4-chlorophenyl)butanoic acid , is a medication primarily used to treat muscle spasticity. It was first synthesized in 1962 by Heinrich Keberle and was initially intended for the treatment of epilepsy. it was later found to be effective in reducing spasticity in patients with conditions such as multiple sclerosis, spinal cord injuries, and cerebral palsy .

Mechanism of Action

Target of Action

Baclofen primarily targets the beta subunit of gamma-aminobutyric acid (GABA) receptors, which are expressed on both pre- and post-synaptic neurons . These GABA receptors play a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance of excitation and inhibition in the central nervous system .

Mode of Action

Upon binding to GABA B receptors, this compound causes an influx of potassium into the neuron. This leads to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals . The hyperpolarization makes the neurons less likely to fire, thereby reducing neuronal activity .

Biochemical Pathways

This compound, as a GABA B receptor agonist, affects the GABAergic neurotransmission pathway . By activating GABA B receptors, this compound enhances the inhibitory effects of GABA in the central nervous system. This results in decreased excitability and reduced release of excitatory neurotransmitters .

Pharmacokinetics

This compound is well-absorbed after oral administration and is widely distributed throughout the body . It is predominantly excreted unchanged by the kidneys, with about 85% of the drug excreted in urine and feces . The elimination half-life of this compound is roughly 2–4 hours, indicating that it needs to be administered frequently throughout the day to control spasticity appropriately .

Result of Action

The activation of GABA B receptors by this compound leads to decreased neuronal activity. This results in the reduction of muscle spasticity, which is particularly beneficial for conditions such as multiple sclerosis and spinal cord injury . This compound’s action can also lead to the relief of flexor spasms, clonus, and muscular rigidity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect this compound’s action due to potential drug-drug interactions . Additionally, individual factors such as the patient’s age, kidney function, and overall health status can also influence the pharmacokinetics and pharmacodynamics of this compound .

Biochemical Analysis

Biochemical Properties

Baclofen plays a significant role in biochemical reactions by interacting with gamma-aminobutyric acid B receptors. These receptors are metabotropic transmembrane receptors for gamma-aminobutyric acid that are linked to G-proteins. Upon binding to gamma-aminobutyric acid B receptors, this compound induces conformational changes that activate G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate levels. This interaction results in the opening of potassium channels and the closing of calcium channels, ultimately leading to hyperpolarization of the neuron and reduced neurotransmitter release .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neurons, this compound reduces the release of excitatory neurotransmitters such as glutamate and aspartate, leading to decreased neuronal excitability. This effect is particularly beneficial in conditions characterized by excessive neuronal activity, such as spasticity and epilepsy. This compound also influences cell signaling pathways by modulating the activity of gamma-aminobutyric acid B receptors, which are involved in the regulation of gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to gamma-aminobutyric acid B receptors, which are G-protein-coupled receptors. Upon binding, this compound induces conformational changes in the receptor, leading to the activation of G-proteins. This activation results in the inhibition of adenylate cyclase, a decrease in cyclic adenosine monophosphate levels, and the modulation of ion channels. Specifically, this compound opens potassium channels and closes calcium channels, leading to hyperpolarization of the neuron and reduced neurotransmitter release. These molecular interactions contribute to the muscle relaxant and antispasmodic effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and environmental factors. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing neuronal excitability and muscle spasticity. Prolonged exposure to this compound may lead to tolerance, necessitating higher doses to achieve the same therapeutic effect .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces muscle spasticity and neuronal excitability without significant adverse effects. At higher doses, this compound can cause sedation, respiratory depression, and other toxic effects. Studies in animal models have shown that there is a threshold dose beyond which the adverse effects of this compound outweigh its therapeutic benefits. It is crucial to determine the optimal dosage to maximize the therapeutic effects while minimizing the risk of toxicity .

Metabolic Pathways

This compound is primarily metabolized in the liver through deamination and oxidation. The main enzymes involved in the metabolism of this compound are cytochrome P450 enzymes, particularly cytochrome P450 3A4. This compound is also subject to renal excretion, with a significant portion of the drug being eliminated unchanged in the urine. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. This compound is also distributed to various tissues, including skeletal muscle, where it exerts its muscle relaxant effects. The transport and distribution of this compound are influenced by factors such as blood flow, tissue permeability, and the presence of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it interacts with gamma-aminobutyric acid B receptors on the surface of neurons. This compound can also be found in other tissues, such as skeletal muscle, where it exerts its muscle relaxant effects. The activity and function of this compound are influenced by its localization within specific cellular compartments and organelles. Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Baclofen can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of piperidine to form 4-chlorocinnamic acid . This intermediate is then subjected to bromination followed by amination to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step synthesis process that ensures high purity and yield. The process typically involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Baclofen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Baclofen has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

This compound’s unique ability to selectively activate GABA B receptors sets it apart from other muscle relaxants, making it a valuable tool in the management of spasticity and related conditions .

Properties

IUPAC Name

4-amino-3-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSYYIEGFHWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022641
Record name Baclofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Baclofen appears as odorless or practically odorless white to off-white crystalline powder. (NTP, 1992), Solid
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Baclofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), 7.12e-01 g/L
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Baclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Baclofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action of baclofen is unclear. Baclofen is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons. Upon binding to GABAB receptors, baclofen causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals. This results in a decreased rate of action potential threshold being reached by presynaptic neurons and reduced action potential of postsynaptic motor neurons that innervate the muscle spindles. Baclofen thereby inhibits the transmission of both mono- and polysynaptic reflexes at the spinal cord, relaxing spasticity. Baclofen may act on some voltage-gated calcium channels; however, the clinical significance of this is unclear.
Record name Baclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1134-47-0
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Baclofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baclofen [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name baclofen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Baclofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Baclofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BACLOFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H789N3FKE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Baclofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

372 to 376 °F (NTP, 1992), 206 - 208 °C
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Baclofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Baclofen
Reactant of Route 2
Baclofen
Reactant of Route 3
Baclofen
Reactant of Route 4
Baclofen
Reactant of Route 5
Baclofen
Reactant of Route 6
Baclofen
Customer
Q & A

Q1: What is the primary mechanism of action of Baclofen?

A1: this compound primarily acts as an agonist of gamma-aminobutyric acid type B (GABAB) receptors. [, , , , ] This interaction enhances the inhibitory effects of GABA, a major inhibitory neurotransmitter in the central nervous system.

Q2: How does this compound's activation of GABAB receptors affect neuronal activity?

A2: this compound's binding to GABAB receptors leads to a cascade of downstream effects, primarily:* Presynaptic Inhibition: this compound can inhibit the release of excitatory neurotransmitters, such as glutamate, from presynaptic terminals, reducing neuronal excitability. [, , ] * Postsynaptic Inhibition: It can also directly hyperpolarize postsynaptic neurons by modulating potassium and calcium channels. [, , ]

Q3: What are the potential therapeutic implications of this compound's inhibitory effects?

A3: this compound's inhibitory actions on the nervous system make it potentially useful for treating conditions such as:* Spasticity: By reducing muscle overactivity and spasms. [, , ]* Alcohol Use Disorder: By modulating the reward pathways in the brain associated with alcohol consumption. [, , , , , ]* Hiccups: By suppressing the involuntary contractions of the diaphragm. [, ]* Trigeminal Neuralgia: By potentially reducing the excitability of the trigeminal nerve. []

Q4: Are there differences in the effects of this compound enantiomers?

A4: Yes, research suggests that the R(+)-enantiomer of this compound is primarily responsible for its therapeutic effects, while the S(−)-enantiomer may have weaker activity or even opposing effects in some cases. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. [, ]

Q6: Is spectroscopic data available for characterizing this compound?

A6: While the provided abstracts do not detail specific spectroscopic data, common techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be used to characterize this compound's structure.

Q7: What is known about the stability of this compound in topical formulations?

A7: Studies indicate that this compound, when compounded in a topical cream with a suitable base like Lipoderm, remains stable for at least 12 weeks at room temperature. []

Q8: Does this compound possess any catalytic properties?

A8: this compound is not known to have catalytic properties. Its primary mode of action is through binding and modulating the activity of GABAB receptors.

Q9: Have there been any computational studies on this compound?

A9: While the abstracts provided do not elaborate on specific computational studies, techniques like molecular docking and molecular dynamics simulations can be used to study this compound's interactions with GABAB receptors.

Q10: How does the structure of this compound relate to its activity?

A10: * The presence of the para-chlorophenyl group on the GABA backbone is crucial for this compound's activity at GABAB receptors. []* Modifications to this group or the GABA backbone often lead to a loss of activity or altered pharmacological properties. [, ]

Q11: What formulation strategies have been explored to improve this compound's delivery?

A11: * Sustained-release (SR) formulations and gastric retentive systems (GRS) have been developed to allow for once-daily dosing and potentially improve patient compliance. []* Intrathecal this compound (ITB) therapy delivers this compound directly to the spinal cord, bypassing the blood-brain barrier and allowing for lower doses while minimizing systemic side effects. [, , , ]* Topical formulations aim to provide localized delivery, reducing systemic exposure and potentially limiting adverse effects. []

Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A12: * this compound is primarily absorbed through the gastrointestinal tract but has limited and variable bioavailability due to extensive first-pass metabolism. []* It is widely distributed throughout the body, crossing the blood-brain barrier. [, , ]* this compound is primarily excreted unchanged in the urine. []

Q13: What factors can influence the pharmacokinetics of this compound?

A13: * Renal function: Patients with impaired kidney function may require dose adjustments to prevent toxicity. [, ]* Formulation: Different formulations, such as SR, GRS, and ITB, can significantly alter this compound's absorption and elimination profiles. [, , ]

Q14: What preclinical models have been used to study this compound's effects on alcohol consumption?

A14: Researchers have used various animal models, particularly rodent models, to investigate the effects of this compound on alcohol intake, seeking behavior, and relapse-like drinking. [, , ]

Q15: Are there any specific safety concerns related to high-dose this compound?

A17: High doses of this compound, particularly in individuals with impaired kidney function, can lead to serious toxicity, including encephalopathy (brain dysfunction). [, ] Careful monitoring and dose adjustment are crucial in these cases.

Q16: Has intrathecal this compound therapy shown benefits over oral administration?

A18: ITB therapy has been shown to be effective in managing severe spasticity, especially in cases where oral medications are ineffective or poorly tolerated. [, , ] By delivering this compound directly to the spinal cord, ITB therapy can achieve therapeutic effects at much lower doses, reducing systemic exposure and potentially minimizing side effects.

Q17: Are there any known biomarkers for predicting this compound efficacy?

A17: Currently, there are no well-established biomarkers to predict this compound's efficacy reliably. Research in this area is ongoing to identify potential genetic or biochemical markers that could help personalize treatment.

Q18: What analytical methods are used to quantify this compound in biological samples?

A20: High-performance liquid chromatography (HPLC) is a common technique used to measure this compound concentrations in biological samples, such as plasma or serum. []

Q19: What is known about this compound's dissolution and solubility?

A19: While not extensively discussed in the provided abstracts, understanding this compound's dissolution rate and solubility in various media is crucial for optimizing its formulation and ensuring consistent absorption and bioavailability.

Q20: How are analytical methods for this compound validated?

A23: Analytical methods for quantifying this compound, such as HPLC assays, must undergo rigorous validation to demonstrate accuracy, precision, specificity, and linearity across the relevant concentration range. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.